molecular formula C25H28N6O2 B2874713 N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-74-1

N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2874713
CAS No.: 946297-74-1
M. Wt: 444.539
InChI Key: ZCPUKTTXOZKRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a 2,5-dimethoxyphenyl substituent at the N4 position, a 3-methylpiperidinyl group at C6, and a phenyl group at N1. Pyrazolo[3,4-d]pyrimidines are recognized for their role as kinase inhibitors, particularly targeting pathways such as JAK/STAT or mTOR .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-17-8-7-13-30(16-17)25-28-23(27-21-14-19(32-2)11-12-22(21)33-3)20-15-26-31(24(20)29-25)18-9-5-4-6-10-18/h4-6,9-12,14-15,17H,7-8,13,16H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPUKTTXOZKRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with the phenyl and piperidine groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and piperidine groups via nucleophilic substitution reactions.

    Methoxylation: Addition of methoxy groups to the phenyl ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation of the phenyl ring using halogenating agents like bromine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Bromine, chlorine.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced pyrazolo[3,4-d]pyrimidine compounds, and halogenated phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cellular communication and metabolism.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s unique substituents differentiate it from similar pyrazolo-pyrimidine derivatives:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - N4: 2,5-dimethoxyphenyl
- C6: 3-methylpiperidinyl
- N1: Phenyl
C24H26N6O2 ~430.5 (calculated)
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (Compound 25, ) Pyrazolo[4,3-b]pyridine - N3: 3-chloro-4-fluorophenyl
- Core: Pyridine-fused pyrazole
C14H10ClFN4 296.71
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl) derivative () Pyrazolo[3,4-d]pyrimidine - N4: 2-(4-chlorophenyl)ethyl
- N1: 3-methylphenyl
C20H18ClN5 363.84
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo[3,4-d]pyrimidine - N1: 4-chlorobenzyl
- N4: 2-methoxyethyl
C17H17ClN6O 356.81

Key Observations :

  • Solubility and Pharmacokinetics : The 3-methylpiperidinyl group may improve lipophilicity and blood-brain barrier penetration relative to the 2-methoxyethyl group in ’s compound, which is more hydrophilic .
  • Steric Considerations : The bulky phenyl group at N1 (target compound) could reduce off-target interactions compared to smaller substituents like 3-methylphenyl () .

Biological Activity

N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. Its molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 344.42 g/mol. The structural features that contribute to its bioactivity include:

  • Dimethoxyphenyl group : Enhances lipophilicity and binding affinity.
  • Piperidine moiety : Imparts flexibility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its structural similarity to ATP, allowing it to act as a competitive inhibitor at kinase active sites.

Key Mechanisms:

  • EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in cancer cell proliferation and survival.
  • Dual Inhibition : It exhibits dual inhibitory effects on both EGFR and vascular endothelial growth factor receptor (VEGFR), enhancing its therapeutic potential against tumors with aberrant signaling through these pathways.

Biological Activity Data

Activity TypeTargetIC50 (µM)Reference
EGFR InhibitionEGFR0.3
VEGFR InhibitionVEGFR27.6
Anticancer ActivityMCF-7 Cell Line-Induced apoptosis and inhibited migration
CytotoxicityVarious Cancer Lines-Significant growth inhibition

Case Studies

  • MCF-7 Breast Cancer Model :
    • The compound was tested in vitro on MCF-7 breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis. Molecular docking studies indicated strong binding affinity to the EGFR active site, suggesting a mechanism involving competitive inhibition.
  • Comparative Study with Other Pyrazolo Compounds :
    • In a comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives, this compound demonstrated superior potency against specific cancer cell lines due to enhanced selectivity towards kinase targets. This was evidenced by lower IC50 values compared to structurally similar compounds .

Pharmacological Implications

The findings suggest that this compound holds promise as a lead compound for the development of novel anticancer therapies. Its ability to target multiple pathways involved in tumorigenesis positions it as a candidate for combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.